4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride
Description
4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride is a chemical compound with the molecular formula C15H24ClNO. It is a piperidine derivative where the piperidine ring is substituted with a tert-butylphenoxy group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Properties
IUPAC Name |
4-(3-tert-butylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-15(2,3)12-5-4-6-14(11-12)17-13-7-9-16-10-8-13;/h4-6,11,13,16H,7-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKVWZKWJMCEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride typically involves the reaction of 4-hydroxypiperidine with 3-(tert-butyl)phenol in the presence of a suitable base and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often isolated using advanced separation techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Enzyme Modulation:
Research indicates that 4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can significantly influence the metabolic pathways of various drugs, potentially altering their efficacy and safety profiles. Studies have shown that compounds with similar structures can modulate enzyme activity, leading to insights into drug interactions and side effects .
Pharmacological Applications:
The compound has been explored for its potential use in pharmacology, particularly in the context of drug development. Its ability to influence metabolic pathways suggests applications in designing drugs that require specific metabolic profiles or reduced side effects .
Case Studies
Case Study 1: Drug Metabolism
In a study examining the effects of this compound on cytochrome P450 enzymes, researchers observed significant alterations in the metabolism of a model drug. The compound was found to inhibit specific isoforms of CYP450, leading to increased plasma concentrations of the drug and potential implications for dosing regimens .
Case Study 2: Targeted Drug Development
Another research effort focused on utilizing this compound as a scaffold for developing targeted therapies aimed at specific diseases. By modifying the piperidine structure, researchers aimed to create analogs with improved efficacy against particular targets while minimizing off-target effects .
Mechanism of Action
The mechanism of action of 4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride
- 3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride
Uniqueness
4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific structural features are required.
Biological Activity
4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its mechanisms of action, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butylphenoxy group, which significantly influences its biological properties. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Histamine Receptors : The compound has been studied for its affinity towards histamine H3 receptors, which are implicated in neurological functions and disorders. Compounds with similar structures have shown varying affinities, indicating that modifications can enhance receptor selectivity and potency .
- Monoamine Oxidase B (MAO-B) : Research indicates that this compound may inhibit MAO-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. Inhibitors of MAO-B are explored for their potential in treating neurodegenerative diseases like Parkinson's disease .
Antiparkinsonian Effects
In vivo studies have demonstrated that derivatives of the 4-tert-butylphenoxy scaffold exhibit antiparkinsonian effects. One study evaluated the compound's efficacy using a haloperidol-induced catalepsy model in rats, showing significant neuroprotective effects .
Cytotoxicity Studies
Cytotoxicity assays performed on human cell lines (e.g., HEK293 and SH-SY5Y) revealed that while some derivatives exhibited low toxicity, others showed promising selectivity against cancerous cells compared to normal cells .
Case Studies
- Dual-Target Ligands : A series of 4-tert-butylphenoxy derivatives were designed as dual-target ligands for both histamine H3 receptors and MAO-B. One notable compound demonstrated an IC50 of 4 nM for MAO-B inhibition while maintaining a Ki value of 25 nM for H3 receptor antagonism, indicating potential for combined therapeutic effects in Parkinson's disease treatment .
- Neuroprotection : In vitro studies using SH-SY5Y neuroblastoma cells showed that certain derivatives could protect against oxidative stress-induced cell death, suggesting a mechanism involving antioxidant activity .
Table 1: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
